![molecular formula C24H30N2O2S2 B2508948 2,6-Di(tert-butil)-4-{5-[(4-metoxibencil)sulfanil]-1,3,4-tiadiazol-2-il}bencenol CAS No. 478063-43-3](/img/structure/B2508948.png)
2,6-Di(tert-butil)-4-{5-[(4-metoxibencil)sulfanil]-1,3,4-tiadiazol-2-il}bencenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a useful research compound. Its molecular formula is C24H30N2O2S2 and its molecular weight is 442.64. The purity is usually 95%.
BenchChem offers high-quality 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- 2,6-Di-tert-butil-4-metoxifenol actúa como antioxidante y estabilizador en polímeros y plásticos. Evita la degradación debido a la exposición al calor, la luz y el oxígeno, lo que prolonga la vida útil del material. Su inclusión en polipropileno, por ejemplo, mejora las propiedades mecánicas y reduce la turbidez .
- El producto sintetizado de este compuesto sirve como agente nucleante para el polipropileno. Cuando se agrega al polipropileno, mejora la resistencia a la tracción, la resistencia a la flexión y el módulo de flexión en materiales compuestos. Además, reduce la turbidez, mejorando la claridad óptica .
- Los investigadores utilizan 2,6-di-tert-butil-4-metoxifenol como base en varias reacciones de síntesis orgánica. Por ejemplo, juega un papel en la generación de triflato de enol a partir de cetonas utilizando anhídrido trifluorometanosulfónico .
- Este compuesto sirve como intermedio en química medicinal. Los investigadores exploran su potencial para el desarrollo de fármacos y otros procesos de síntesis química .
- Algunos estudios sugieren que este compuesto exhibe actividad antifúngica y antimicrobiana. Los investigadores investigan su potencial como ingrediente en productos farmacéuticos o formulaciones tópicas .
Antioxidante y estabilizador en polímeros y plásticos
Agente nucleante para polipropileno
Base en síntesis orgánica
Intermedio en química medicinal
Propiedades antifúngicas y antimicrobianas
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S2/c1-23(2,3)18-12-16(13-19(20(18)27)24(4,5)6)21-25-26-22(30-21)29-14-15-8-10-17(28-7)11-9-15/h8-13,27H,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBFIZSSDPZFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

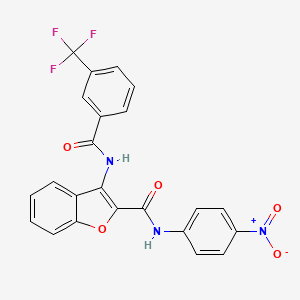
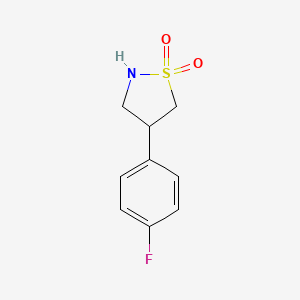
![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)
![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)

![N-(4-chlorobenzyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2508875.png)
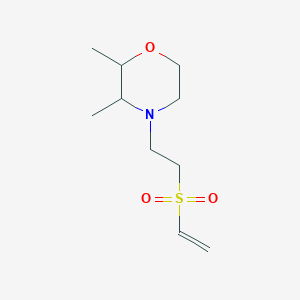
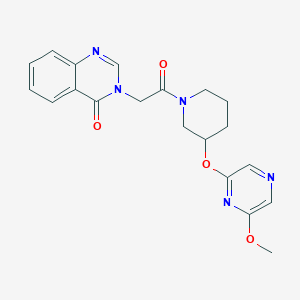
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)
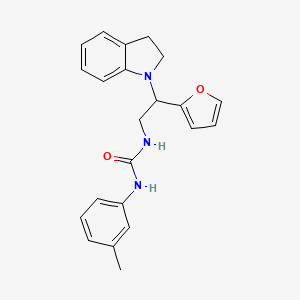
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
